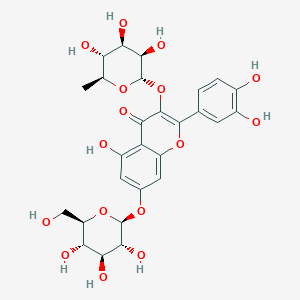
Quercetin 3-rhamnoside 7-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-rhamnoside 7-glucoside is a flavonoid glycoside, a type of polyphenolic compound found in various plants. It is a derivative of quercetin, which is known for its antioxidant, anti-inflammatory, and anticancer properties. This compound is commonly found in fruits, vegetables, and certain herbs, contributing to their health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-rhamnoside 7-glucoside typically involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using UDP-glucose as a donor and quercetin as an acceptor . This reaction is catalyzed by specific glycosyltransferases, such as quercetin 3-O-rhamnoside-glucosyltransferase .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification. Techniques such as chromatography are used to isolate the compound from plant extracts .
Análisis De Reacciones Químicas
Types of Reactions: Quercetin 3-rhamnoside 7-glucoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Glycosylation and other substitution reactions can modify its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Enzymatic glycosylation using UDP-glucose and specific glycosyltransferases.
Major Products: The major products formed from these reactions include various glycosides and aglycones, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Introduction to Quercetin 3-Rhamnoside 7-Glucoside
This compound, also known as quercetin 3-O-rhamnoside-7-O-glucoside, is a flavonoid glycoside that exhibits a variety of biological activities. Its molecular formula is C27H30O16 and it is characterized by the presence of rhamnose and glucose moieties attached to the quercetin backbone. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antioxidant, anti-inflammatory, antiviral, and anticancer research.
Antioxidant Activity
Quercetin derivatives, including this compound, are recognized for their potent antioxidant properties. Studies have shown that:
- Mechanisms : The antioxidant activity can be attributed to various mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss-Electron Transfer (SPLET) .
- Comparative Potency : In comparative studies, quercetin exhibits stronger antioxidant activity than its glucosides, but the glycosides still demonstrate significant protective effects against oxidative stress .
Anti-inflammatory Effects
Research indicates that this compound possesses substantial anti-inflammatory properties:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as arthritis .
- Case Studies : Clinical studies have highlighted its efficacy in reducing inflammation markers in patients with chronic inflammatory conditions .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses:
- In Vitro Studies : Quercetin derivatives have shown effectiveness against herpes simplex virus (HSV), dengue virus (DENV-2), and human immunodeficiency virus (HIV) .
- Potential Applications : Given its antiviral properties, further investigation into its use as a therapeutic agent for viral infections is warranted.
Anticancer Activity
This compound has been studied for its anticancer effects:
- Mechanisms : It promotes apoptosis in cancer cells and inhibits tumor growth through modulation of signaling pathways involved in cell proliferation .
- Research Findings : Various studies have documented its ability to hinder cancer cell migration and invasion, suggesting its potential role in cancer prevention and therapy .
Bioavailability and Metabolism
The bioavailability of quercetin glycosides is significantly higher than that of quercetin aglycone due to their enhanced solubility:
- Metabolic Pathways : Upon ingestion, quercetin undergoes extensive metabolism, resulting in various conjugated forms such as glucuronides and sulfates which are more readily absorbed by the body .
- Half-life : The in vivo half-life of quercetin derivatives ranges from 11 to 28 hours, indicating prolonged physiological effects following dietary intake .
Summary of Key Findings
Mecanismo De Acción
The mechanism of action of quercetin 3-rhamnoside 7-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
Quercetin 3-O-glucoside (Isoquercitrin): Another glycoside of quercetin with similar antioxidant properties.
Quercetin 3-O-rhamnoside (Quercitrin): Similar in structure but differs in the glycosylation pattern.
Uniqueness: Quercetin 3-rhamnoside 7-glucoside is unique due to its dual glycosylation, which enhances its solubility and bioavailability compared to other quercetin glycosides . This dual glycosylation also contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
17306-45-5 |
|---|---|
Fórmula molecular |
C27H30O16 |
Peso molecular |
610.52 |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1 |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O |
Sinónimos |
Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















